5-methyl-2-(trifluoromethyl)pyridin-3-amine

Description

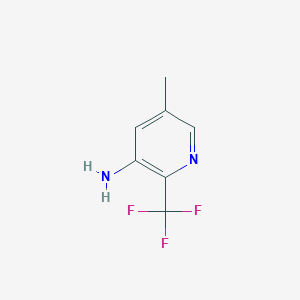

5-Methyl-2-(trifluoromethyl)pyridin-3-amine is a pyridine derivative featuring a methyl group at position 5, a trifluoromethyl (-CF₃) group at position 2, and an amine (-NH₂) group at position 3. This compound is of interest in medicinal chemistry and materials science due to the combined electronic effects of the trifluoromethyl group (electron-withdrawing) and the methyl group (electron-donating), which modulate reactivity, solubility, and biological activity. Its structure allows for diverse applications, including enzyme inhibition and ligand design .

Properties

IUPAC Name |

5-methyl-2-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c1-4-2-5(11)6(12-3-4)7(8,9)10/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFRZWQXZKNNNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(trifluoromethyl)pyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This method is favored due to its mild reaction conditions and high functional group tolerance.

Another method involves the direct amination of 5-methyl-2-(trifluoromethyl)pyridine using ammonia or an amine source under suitable reaction conditions . This process typically requires a catalyst, such as a transition metal complex, to facilitate the amination reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-(trifluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, alkylating agents.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: 5-methyl-2-methylpyridin-3-amine.

Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

5-Methyl-2-(trifluoromethyl)pyridin-3-amine serves as an important building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in:

- Antiviral Agents : Compounds containing this structure are being explored for their efficacy against viral infections, particularly HIV. For example, derivatives of trifluoromethylpyridine have been utilized in synthesizing tipranavir, an HIV protease inhibitor .

- Antitumor Agents : Several clinical trials are underway investigating the use of trifluoromethylpyridine derivatives in cancer treatment. The presence of fluorine atoms often correlates with enhanced bioactivity and pharmacokinetic properties .

Agrochemical Applications

The compound is also pivotal in agrochemical formulations:

- Pesticides : Trifluoromethylpyridine derivatives are integral to the development of new pesticides that exhibit higher efficacy against pests while minimizing environmental impact. For instance, sulfoxaflor, based on a pyridine structure similar to this compound, has demonstrated superior pest control properties compared to traditional insecticides .

Chemical Intermediates

This compound is frequently used as an intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical transformations makes it a versatile component in organic synthesis.

Case Study 1: Development of Antiviral Drugs

A study focused on the synthesis of antiviral agents derived from this compound highlighted its role as a precursor for compounds that inhibit viral replication. The research demonstrated that modifications to the pyridine ring could enhance antiviral activity significantly.

Case Study 2: Agrochemical Efficacy

Research conducted on the efficacy of trifluoromethylpyridine-based pesticides showed that these compounds could achieve over 90% effectiveness against specific agricultural pests at low concentrations. This study underscores the potential for developing environmentally friendly pest control solutions using compounds like this compound.

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Tipranavir | Antiviral | 0.15 | Tsukamoto & Nakamura |

| Sulfoxaflor | Insecticide | 0.05 | Tsukamoto & Nakamura |

| Fluazinam | Fungicide | 0.10 | Tsukamoto & Nakamura |

Table 2: Synthesis Methods Overview

| Method | Description | Yield (%) |

|---|---|---|

| Diazotization | Reaction with diazotized intermediates | High |

| Nucleophilic Substitution | Substitution with amines | Moderate |

| Condensation | Formation through condensation reactions | High |

Mechanism of Action

The mechanism of action of 5-methyl-2-(trifluoromethyl)pyridin-3-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . Additionally, the amine group can form hydrogen bonds with target proteins, influencing their conformation and function .

Comparison with Similar Compounds

Structural Isomers and Positional Effects

- 2-Methyl-5-(trifluoromethyl)pyridin-3-amine (CAS 945971-08-4): A positional isomer with methyl and trifluoromethyl groups swapped (positions 2 and 5).

Functional Group Variations

- 5-(Trifluoromethyl)pyridin-2-amine :

Lacks the methyl group, resulting in reduced steric hindrance and altered solubility. This simpler analog may exhibit weaker binding to hydrophobic enzyme pockets . - 5-Nitro-3-(trifluoromethyl)pyridin-2-amine: The nitro (-NO₂) group at position 5 introduces strong electron-withdrawing effects, significantly lowering the pKa of the amine group and altering redox properties .

Substituent Complexity and Bioactivity

- 5-(Difluoromethyl)-6-methyl-3-(trifluoromethyl)pyridin-2-amine :

Difluoromethyl (-CF₂H) at position 5 introduces partial fluorination, balancing lipophilicity and metabolic resistance compared to the target’s methyl group .

Data Tables

Table 1: Substituent Positions and Functional Groups

| Compound Name | Substituent Positions | Functional Groups |

|---|---|---|

| This compound | 5-Me, 2-CF₃, 3-NH₂ | Methyl, trifluoromethyl, amine |

| 2-Methyl-5-(trifluoromethyl)pyridin-3-amine | 2-Me, 5-CF₃, 3-NH₂ | Methyl, trifluoromethyl, amine |

| 5-Chloro-3-(trifluoromethyl)pyridin-2-amine | 5-Cl, 3-CF₃, 2-NH₂ | Chloro, trifluoromethyl, amine |

| 5-(Trifluoromethyl)pyridin-2-amine | 5-CF₃, 2-NH₂ | Trifluoromethyl, amine |

| 5-Nitro-3-(trifluoromethyl)pyridin-2-amine | 5-NO₂, 3-CF₃, 2-NH₂ | Nitro, trifluoromethyl, amine |

Research Findings

- Electronic Effects: The trifluoromethyl group at position 2 in the target compound creates an electron-deficient pyridine ring, enhancing electrophilic substitution resistance. In contrast, nitro or cyano groups (e.g., 5-nitro analogs) further destabilize the ring, limiting synthetic flexibility .

- Biological Activity : Analogs like N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD) demonstrate that trifluoromethyl groups enhance CYP51 enzyme inhibition, but methyl substitution optimizes pharmacokinetics by reducing toxicity .

- Synthetic Accessibility : Compounds like 6-chloro-5-(trifluoromethyl)pyridin-3-amine require multi-step protection/deprotection strategies, whereas the target compound’s methyl group simplifies synthesis via direct alkylation .

Biological Activity

5-Methyl-2-(trifluoromethyl)pyridin-3-amine is a pyridine derivative notable for its unique structural features, which include a methyl group and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent and a candidate for drug development. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and comparative data.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Pyridine Ring : A six-membered aromatic ring containing nitrogen.

- Methyl Group : Located at the second position.

- Trifluoromethyl Group : Positioned at the fifth position.

- Amino Group : Found at the third position.

These structural elements contribute to the compound's reactivity and biological properties, enhancing its binding affinity to various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that this compound can effectively bind to specific enzymes and receptors, which enhances its potential as a lead compound in drug discovery. The presence of both amino and trifluoromethyl groups is crucial in modulating its biological activity. For instance:

- Binding Affinity : Modifications to the amino or trifluoromethyl groups can significantly affect binding affinity to enzymes, impacting its selectivity and efficacy against various pathogens.

Case Studies

- Antiparasitic Activity : In a study focusing on antimalarial therapies, derivatives of pyridine compounds similar to this compound showed promising results against Plasmodium falciparum (the malaria parasite). The incorporation of polar functionalities enhanced aqueous solubility while maintaining metabolic stability, crucial for in vivo efficacy .

- Tuberculosis Research : Another investigation highlighted the potential of trifluoromethyl pyridine derivatives in combating Mycobacterium tuberculosis. Compounds with similar structures demonstrated rapid bactericidal activity, indicating that modifications to the pyridine scaffold could yield effective anti-tubercular agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored extensively. The following table summarizes key findings related to its structural modifications and biological activities:

| Modification | Biological Activity | Notes |

|---|---|---|

| Trifluoromethyl Group | Enhanced binding affinity | Critical for antimicrobial activity |

| Amino Group | Increased solubility and selectivity | Modifications can alter metabolic stability |

| Methyl Substitution | Influences overall reactivity | Affects interaction with biological targets |

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, each exhibiting unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Bromo-5-(trifluoromethyl)pyridin-3-amine | Bromine atom instead of amino group | Less versatile in biological applications |

| 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine | Nitro group replaces amino group | Altered reactivity due to electron-withdrawing effects |

| Methyl 6-bromo-3-(trifluoromethyl)picolinate | Methyl ester derivative | Different chemical properties and uses |

The unique combination of trifluoromethyl and amino functionalities on the pyridine ring allows for diverse chemical modifications, enhancing its reactivity and potential utility in various synthetic pathways.

Q & A

Q. What industrial-scale challenges arise in synthesizing this compound, and how are they addressed?

- Methodology :

- Byproduct formation : Optimize catalyst loading (0.5–1 mol% Pd) to suppress homocoupling.

- Waste reduction : Switch from batch to flow reactors, reducing solvent use by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.